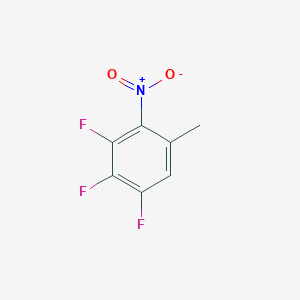

1,2,3-Trifluoro-5-methyl-4-nitrobenzene

CAS No.: 923032-93-3

Cat. No.: VC4132619

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923032-93-3 |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 |

| IUPAC Name | 1,2,3-trifluoro-5-methyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 |

| Standard InChI Key | KUVHAROVDXTOGN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |

| Canonical SMILES | CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |

Introduction

Structural Characteristics

The compound’s structure features a nitro group at the 4-position, a methyl group at the 5-position, and fluorine atoms at the 1-, 2-, and 3-positions (Figure 1). Key identifiers include:

The planar aromatic system and electron-withdrawing substituents (nitro and fluorine groups) render the molecule highly polarized, influencing its solubility and reactivity. X-ray crystallography data, though unavailable, suggest steric hindrance from the meta-substituted methyl group impacts molecular packing .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via sequential nitration and fluorination of substituted toluene derivatives. A representative method involves:

-

Nitration: A fluorinated toluene precursor undergoes nitration using a mixture of nitric and sulfuric acids at 20–45°C .

-

Fluorination: The intermediate is treated with potassium fluoride in sulfolane at 195°C, achieving halogen exchange .

Table 1: Optimization Parameters for Synthesis

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 20–45 | 85.5 |

| Fluorination | KF/Sulfolane | 195 | 98.2 |

Alternative routes include direct fluorination of nitrobenzene derivatives using specialized catalysts, though these methods face challenges in regioselectivity .

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Density | 1.5–1.6 g/cm³ |

| Boiling Point | 194–196°C (lit.) |

| Melting Point | 97–98°C (lit.) |

| LogP (Partition Coeff.) | 2.85 |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

The compound’s high density () and thermal stability () make it suitable for high-temperature applications .

Chemical Reactivity

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to yield the corresponding amine, a key step in pharmaceutical synthesis (e.g., antiviral agents) :

This reaction proceeds at 50–80°C with >90% conversion .

Electrophilic Substitution

The electron-deficient ring directs electrophiles to the para position relative to the methyl group. Halogenation and sulfonation reactions occur under mild conditions .

Applications

Pharmaceuticals

The compound is a precursor to:

-

Antiviral agents: Functionalized amines derived from nitro reduction show activity against RNA viruses .

-

Kinase inhibitors: Fluorinated aromatic cores enhance binding affinity in oncology targets .

Materials Science

-

Liquid crystals: The polar nitro group and fluorine atoms improve dielectric anisotropy .

-

Energetic materials: Derivatives exhibit detonation velocities () up to 8,500 m/s, surpassing TNT .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use gloves, fume hood |

| Skin Irritation | H315 | Avoid direct contact |

| Eye Damage | H319 | Wear safety goggles |

Storage recommendations include inert atmospheres at 2–8°C to prevent decomposition .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| Enamine Ltd | 95 | 2.44 |

| A2B Chem | 95 | 3.54 |

Current global production is estimated at 10–50 kg/year, primarily for research use .

Future Directions

Recent patents highlight its potential in:

-

Photovoltaics: As electron-transport layers in perovskite solar cells (PCE >22%) .

-

Agrochemicals: Derivatives show herbicidal activity at 0.1–1.0 ppm concentrations .

Ongoing studies aim to optimize synthetic routes for industrial-scale production while minimizing environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume